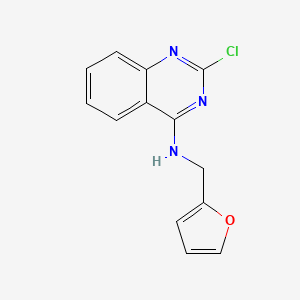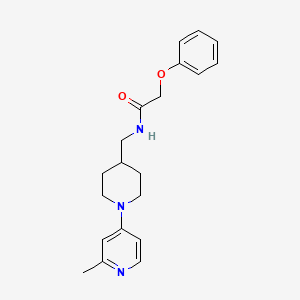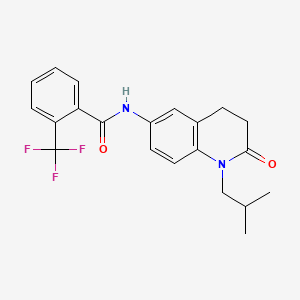
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine is a chemical compound with the molecular formula C13H10ClN3O . It is used as a building block in the synthesis of bioactive quinazolin-4 (3 H)-ones .
Synthesis Analysis
The synthesis of this compound involves the use of furan-2-carbaldehydes as efficient green C1 building blocks . The process involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolin-4-amine core with a furan-2-ylmethyl group attached to the nitrogen atom and a chlorine atom attached to the second carbon atom . The molecular weight of the compound is 259.69 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 385.6±24.0 °C, and its density is predicted to be 1.404±0.06 g/cm3 . Its pKa value is predicted to be 4.38±0.30 .Scientific Research Applications
Histamine Receptor Research
2-Chloro-N-(furan-2-ylmethyl)quinazolin-4-amine and its derivatives have been studied for their role as histamine H4 receptor inverse agonists. These compounds, through scaffold hopping and pharmacophore modeling, have been identified as potent human H4 receptor inverse agonists, with applications in exploring dual action H1R/H4R ligands for potential therapeutic benefits, particularly in the context of anti-inflammatory properties (Smits et al., 2008).
Synthesis and Anticancer Activity
Research has been conducted on synthesizing various quinazolin-4(3H)-ones, including derivatives of this compound, with a focus on their antitumor properties. These compounds have been evaluated for their anticancer activity using protocols like the National Cancer Institute's disease-oriented antitumor screen. Certain derivatives have shown promising results against specific cancer cell lines, suggesting their potential as anticancer agents (Noolvi et al., 2011).
Agricultural Applications
The synthesis of furan-functionalized quinazolin-4-amines, including variants of this compound, has shown potential in the agricultural sector. These compounds have demonstrated substantial antibacterial activity against plant pathogens, suggesting their viability as novel antimicrobial agents in agriculture. Their potential to disrupt bacterial integrity and affect metabolic pathways in pathogens marks them as promising candidates for plant protection (Long et al., 2019).
Tuberculosis Treatment
Novel 2-furanyl-3-substituted quinazolin-4-one derivatives, related to this compound, have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown promise against Mycobacterium tuberculosis, indicating potential as new agents in the fight against tuberculosis. Docking studies have also suggested their affinity to target proteins in the tuberculosis bacterium (Kumarachari et al., 2023).
Antimicrobial and Anti-inflammatory Applications
Several quinazoline derivatives, including those related to this compound, have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These studies have revealed that certain compounds in this class demonstrate significant activities, suggesting their potential use in developing new therapeutic agents with these properties (Dash et al., 2017).
properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXCNYVOMSZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2758037.png)
![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)
![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![6-(azepan-1-ylsulfonyl)-2-(3,4-dimethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2758041.png)


![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)
![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)




![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)